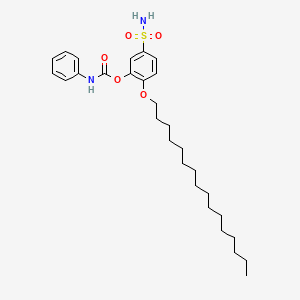
2-(Hexadecyloxy)-5-sulfamoylphenyl phenylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Hexadecyloxy)-5-sulfamoylphenyl phenylcarbamate is a complex organic compound that belongs to the class of carbamates. Carbamates are widely known for their diverse applications in various fields, including agriculture, medicine, and materials science. This particular compound is characterized by its unique structure, which includes a hexadecyloxy group, a sulfamoyl group, and a phenylcarbamate moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hexadecyloxy)-5-sulfamoylphenyl phenylcarbamate typically involves a multi-step process. One common method includes the reaction of 2-(Hexadecyloxy)-5-sulfamoylphenol with phenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and a catalyst like triethylamine is often used to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Techniques such as continuous flow synthesis or the use of automated reactors can be employed to increase yield and reduce production time. Additionally, purification steps like recrystallization or chromatography are used to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Hexadecyloxy)-5-sulfamoylphenyl phenylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenylcarbamate moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding sulfonic acids or phenolic derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates or phenols.
Wissenschaftliche Forschungsanwendungen
2-(Hexadecyloxy)-5-sulfamoylphenyl phenylcarbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the development of advanced materials, such as coatings and polymers, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-(Hexadecyloxy)-5-sulfamoylphenyl phenylcarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anti-inflammatory actions. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Hexadecyloxy)-5-sulfamoylphenol
- Phenylcarbamate derivatives
- Hexadecyloxy-substituted compounds
Uniqueness
2-(Hexadecyloxy)-5-sulfamoylphenyl phenylcarbamate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the hexadecyloxy group enhances its lipophilicity, while the sulfamoyl group contributes to its potential biological activity. Compared to other similar compounds, it offers a versatile platform for various applications in research and industry.
Eigenschaften
CAS-Nummer |
142153-98-8 |
|---|---|
Molekularformel |
C29H44N2O5S |
Molekulargewicht |
532.7 g/mol |
IUPAC-Name |
(2-hexadecoxy-5-sulfamoylphenyl) N-phenylcarbamate |
InChI |
InChI=1S/C29H44N2O5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-23-35-27-22-21-26(37(30,33)34)24-28(27)36-29(32)31-25-19-16-15-17-20-25/h15-17,19-22,24H,2-14,18,23H2,1H3,(H,31,32)(H2,30,33,34) |
InChI-Schlüssel |
DZQPVYVDCLSLDG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCOC1=C(C=C(C=C1)S(=O)(=O)N)OC(=O)NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


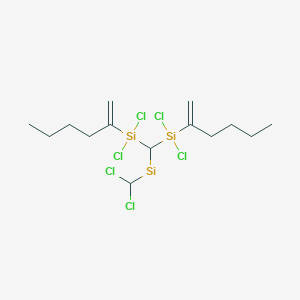
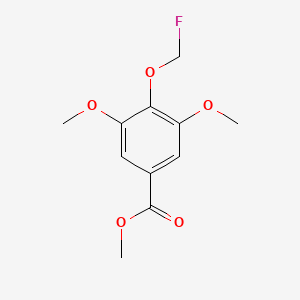
![(2S)-3-Azido-2-{[tert-butyl(dimethyl)silyl]oxy}propan-1-ol](/img/structure/B15160903.png)
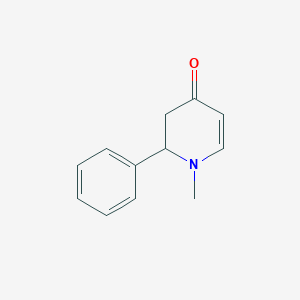
![1-[2,3-Difluoro-4-(4-propylcyclohexyl)phenyl]-4-ethoxy-2,3-difluorobenzene](/img/structure/B15160921.png)

![2-[(3,5-Dimethoxypyridazin-4-yl)oxy]phenol](/img/structure/B15160934.png)

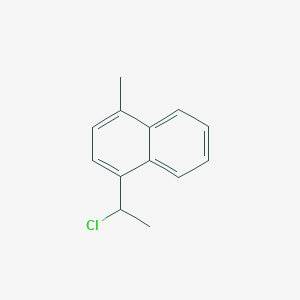
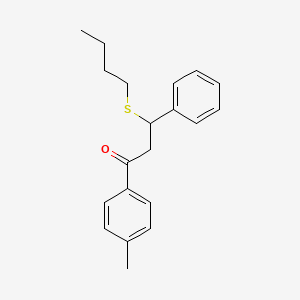
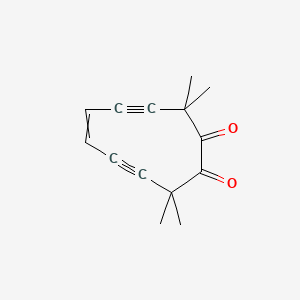

![Benzoic acid, 3-[2-oxo-3-[3-(trifluoromethoxy)phenyl]-1-imidazolidinyl]-](/img/structure/B15160960.png)
![Chloro[2-(4-ethenylphenyl)ethyl]diethylgermane](/img/structure/B15160965.png)
